molecular formula C12H3Cl5O2 B3066230 1,2,3,6,8-Pentachlorodibenzo-p-dioxin CAS No. 71925-16-1

1,2,3,6,8-Pentachlorodibenzo-p-dioxin

Cat. No.: B3066230
CAS No.: 71925-16-1
M. Wt: 356.4 g/mol
InChI Key: VKDGHBBUEIIEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,6,8-Pentachlorodibenzo-p-dioxin is a congener of the polychlorinated dibenzo-p-dioxin (PCDD) family, recognized for its role in environmental and toxicological studies . This compound serves as a critical standard in research focused on the environmental fate, bioremediation, and mechanism of action of dioxins. It is particularly relevant for studying reductive dechlorination processes by anaerobic bacteria, such as Dehalococcoides mccartyi , which can transform more highly chlorinated dioxins into less chlorinated derivatives, providing valuable insights for the bioremediation of contaminated sites . Like other dioxins, its primary mechanism of action is mediated through binding to the aryl hydrocarbon (Ah) receptor, a ligand-activated transcription factor present in most cells . This binding initiates a cascade of events, leading to the altered expression of numerous genes. The consequent changes in gene expression can result in a wide spectrum of biochemical and toxicological responses, including disruptions in endocrine signaling and metabolic pathways . Research with this compound is essential for understanding the behavior and effects of PCDDs in the environment and biological systems, contributing to risk assessment and the development of remediation strategies. This product is intended for research purposes only and is not classified as a drug, cosmetic, or for household use. It must be handled by qualified professionals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,6,8-pentachlorodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O2/c13-4-1-6(15)11-7(2-4)19-12-8(18-11)3-5(14)9(16)10(12)17/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDGHBBUEIIEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC3=C(C(=C(C=C3O2)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074092
Record name 1,2,3,6,8-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71925-16-1
Record name 1,2,3,6,8-Pentachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071925161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,6,8-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6,8-PENTACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZYY3BBW7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Formation and Sources of 1,2,3,6,8 Pentachlorodibenzo P Dioxin

Unintentional By-product Formation Processes

The formation of 1,2,3,6,8-pentachlorodibenzo-p-dioxin, like other PCDDs, is primarily an unintended consequence of processes involving chlorine, organic matter, and heat. princeton.edu These processes can be broadly categorized into combustion-related activities and industrial chemical synthesis.

Combustion-Related Processes and Emissions

Combustion processes are considered the most significant sources of PCDD emissions to the environment. nih.gov Dioxins can be formed through two primary mechanisms during combustion: formation from precursor chemicals at high temperatures and de novo synthesis, which occurs at lower temperatures (typically 200-400°C) on the surface of fly ash particles. nih.gov The presence of chlorine and a carbon source are essential for these reactions. While specific data for the 1,2,3,6,8-PeCDD isomer is often limited in emission inventories, which tend to focus on the 17 toxicologically significant 2,3,7,8-substituted congeners, its formation is an expected component of the broader PCDD mixture from these sources.

Waste incinerators are a major source of dioxin emissions. princeton.eduukwin.org.uk The composition of the waste stream, combustion conditions, and the type of air pollution control devices employed all influence the amount and congener profile of the PCDDs formed. nih.gov

Municipal Solid Waste (MSW) Incinerators: These facilities process a heterogeneous mix of waste, which often contains chlorinated plastics (like PVC) and other chlorine sources. In small-scale waste incinerators operating without advanced air pollution controls, PCDD emissions can be significantly higher than in modern, well-controlled facilities. nih.gov Congener profiles of emissions from MSW incinerators typically show a predominance of higher chlorinated dioxins, such as octachlorodibenzo-p-dioxin (B131699) (OCDD) and 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin (B131705) (1,2,3,4,6,7,8-HpCDD). nih.gov Data for specific non-2,3,7,8-substituted pentachlorinated congeners like 1,2,3,6,8-PeCDD are not commonly reported in routine monitoring.

Hazardous Waste Incinerators: These incinerators are designed to destroy a wide range of hazardous materials, some of which may be chlorinated. The operating conditions are generally more stringent than for MSW incinerators to ensure high destruction efficiency of the primary waste compounds. However, the potential for dioxin formation remains. Studies on hazardous waste incinerators have shown that PCDD/F emissions can be influenced by the start-up and shutdown phases, with concentrations being several times higher than during normal operation. researchgate.net

Medical Waste Incinerators: Medical waste often has a high content of plastics, including PVC, which is a significant source of chlorine for dioxin formation. nih.gov Consequently, medical waste incinerators have been identified as a notable source of PCDD/F emissions. ca.gov Research on emissions from medical waste incinerators has identified various PCDD congeners, though specific quantification of 1,2,3,6,8-PeCDD is not always available. The congener profiles can vary, but often include a range of tetra- through octa-chlorinated dioxins and furans. researchgate.net

Table 1: Example of PCDD/F Congener Concentrations in Flue Gas from a Small-Scale Waste Incinerator (ng/Nm³)
CongenerConcentration (ng/Nm³)
2,3,7,8-TCDDData not available
Total PeCDD Data not available
1,2,3,7,8-PeCDDSpecific data limited
1,2,3,6,8-PeCDDData not available
1,2,3,4,7,8-HxCDDData not available
1,2,3,6,7,8-HxCDDData not available
1,2,3,7,8,9-HxCDDData not available
1,2,3,4,6,7,8-HpCDDPresent, but specific value not provided
OCDDMajor constituent (25-35% of total PCDD/Fs)

Note: This table is illustrative and based on general findings. Specific quantitative data for 1,2,3,6,8-PeCDD from waste incineration is scarce in the reviewed literature. The focus is often on total homologue groups or the 2,3,7,8-substituted congeners.

The burning of biomass, both in natural events like forest fires and in domestic settings, is another significant source of PCDDs. princeton.edu

Forest Fires: Uncontrolled combustion during forest fires can release a wide array of pollutants, including dioxins. The amount and type of PCDDs formed depend on factors such as the type of vegetation burned and the combustion conditions (smoldering vs. flaming). esaa.org Studies have shown that PCDD profiles in the ash and smoke from forest fires are typically dominated by the higher chlorinated congeners like OCDD and HpCDD. esaa.org

Residential Wood Burning: The use of wood-burning stoves and fireplaces for residential heating is a recognized source of dioxin emissions, particularly in areas where this is a common practice. epa.govnih.gov Incomplete combustion in these devices can lead to the formation of a range of PCDDs. While specific data for 1,2,3,6,8-PeCDD is limited, one study on residential wood combustion did list emission factors for various congeners, including 1,2,3,6,7,8-HxCDD and 1,2,3,7,8,9-HxCDD, indicating that a complex mixture of isomers is produced. regulations.gov

The combustion of fossil fuels is also a source of PCDD emissions, although generally at lower levels compared to waste incineration. epa.gov

Diesel Fuel: Emissions from diesel engines have been found to contain PCDDs. The congener profiles can be complex and may vary with engine technology and operating conditions.

Coal Combustion: Coal-fired power plants are another source of dioxin emissions. The chlorine content of the coal is a key factor in the formation of PCDDs. nih.gov Studies of emissions from these plants have shown the presence of various PCDD congeners, with a predominance of the more highly chlorinated forms. nih.gov

Human cremation is a combustion process that has been identified as a source of PCDD emissions. epa.gov The materials used in caskets, as well as the combustion of the human body itself, can contribute to the formation of these compounds. Emission levels and congener profiles can vary significantly between facilities depending on the design of the cremator, operating temperatures, and the presence of emission control systems.

Industrial Processes and Chemical Synthesis

Beyond combustion, certain industrial and chemical manufacturing processes are known sources of this compound and other PCDDs. nih.govepa.gov

Manufacture of Chlorinated Organic Chemicals: The production of certain chlorinated phenols and their derivatives has historically been a significant source of dioxin contamination. researchgate.net For example, the synthesis of 2,4,5-trichlorophenol, a precursor to the herbicide 2,4,5-T (a component of Agent Orange), was notoriously contaminated with 2,3,7,8-TCDD. psu.edu While this specific process is largely discontinued, the broader principle remains that high-temperature reactions involving chlorinated aromatic compounds can lead to the formation of PCDDs.

Pentachlorophenol (PCP) Production: Technical grade pentachlorophenol, a wood preservative, is known to contain a mixture of PCDD and polychlorinated dibenzofuran (B1670420) (PCDF) congeners as impurities. scirp.org The congener profile of these impurities is typically dominated by higher chlorinated dioxins, particularly OCDD and 1,2,3,4,6,7,8-HpCDD. However, a characteristic feature of PCP-related samples is a notable increase in concentration with the degree of chlorination in the tetra-, penta-, and hexa-chlorinated range. scirp.org While specific data for the 1,2,3,6,8-PeCDD isomer is not always detailed, its presence as part of the pentachlorodibenzo-p-dioxin homologue group is expected.

Table 2: General PCDD Congener Profile in Technical Pentachlorophenol (PCP)
Congener GroupRelative Abundance
Tetrachlorodibenzo-p-dioxins (TCDDs)Low
Pentachlorodibenzo-p-dioxins (PeCDDs) Present, concentration increases with chlorination
Hexachlorodibenzo-p-dioxins (HxCDDs)Higher
Heptachlorodibenzo-p-dioxins (HpCDDs)High
Octachlorodibenzo-p-dioxin (OCDD)Dominant

Note: This table illustrates the general trend of increasing concentration with chlorination for PCDD impurities in PCP. Specific quantitative data for 1,2,3,6,8-PeCDD is often not singled out in available analyses.

Metal Production and Smelting

Thermal processes in the metallurgical industry, particularly secondary smelting of non-ferrous metals like copper and aluminum, are significant sources of PCDD/Fs. dioxin20xx.orgenvironment.govt.nzresearchgate.net The de novo synthesis, a process of formation from elemental carbon and a chlorine source on a fly ash surface, is considered a primary mechanism in these high-temperature environments. dioxin20xx.org The presence of metals, especially copper, acts as a catalyst, enhancing the formation of these compounds. dioxin20xx.org

Studies of secondary copper smelters have shown that PCDD/F concentrations in flue gases can vary significantly, ranging from 0.0389 to 8.0716 ng TEQ/m³. dioxin20xx.org Similarly, secondary aluminum smelters are recognized as an important source, with emissions influenced by the composition of the raw materials being processed. nih.gov While specific concentrations for 1,2,3,6,8-PeCDD are not always detailed in emission reports, pentachlorinated congeners contribute to the total toxic equivalency (TEQ) of the emissions.

Table 1: PCDD/F Emissions from a Secondary Copper Smelter

Sample Number PCDD/Fs Concentration (ng TEQ/m³)
1 0.0389
2 0.1378
3 0.1187
4 0.1472
5 8.0716
6 0.4636
7 0.2858
8 0.1702

Data sourced from a study on flue gas determinations in secondary copper smelting. dioxin20xx.org

Pulp and Paper Manufacturing (Bleached Kraft Process)

The pulp and paper industry, specifically mills using the bleached kraft process, has been identified as a source of PCDD/Fs. nzic.org.nz The formation of these compounds occurs during the chemical bleaching of pulp when chlorine or chlorine-containing compounds are used to remove residual lignin (B12514952). nzic.org.nz The phenolic precursors within the lignin react with the bleaching agents to form dioxins. unimib.it Consequently, PCDDs, including pentachlorinated isomers, can be found in the mill's effluent, sludge, and the final paper product.

Process modifications, such as substituting elemental chlorine with chlorine dioxide (elemental chlorine-free, ECF) or using totally chlorine-free (TCF) bleaching sequences, have been implemented to significantly reduce the formation of PCDD/Fs in this industry.

Chemical Manufacturing (e.g., Chlorophenol Production, Acetylene (B1199291) Production, Caprolactam Synthesis)

The chemical industry is a notable source of 1,2,3,6,8-PeCDD and other dioxins, which are formed as unintentional byproducts in several manufacturing processes.

Chlorophenol Production: The historical manufacturing of chlorophenols, such as 2,4,5-trichlorophenol, is a well-documented source of dioxins. ca.govpsu.edu These compounds were often contaminated with PCDDs formed during high-temperature synthesis reactions. nih.gov Pentachlorophenol (PCP), a wood preservative, and its synthesis byproducts include a mixture of higher-chlorinated dioxins like hexa-, hepta-, and octachlorodibenzo-p-dioxins. nih.gov

Acetylene Production: The production of acetylene can lead to the formation of PCDD/Fs. During the purification process, chlorine is used to remove impurities, which can result in the synthesis of chlorinated dioxins and furans that are subsequently found in the wastewater. researchgate.net

Caprolactam Synthesis: PCDD/Fs have been confirmed to form during the synthesis of caprolactam, a precursor for Nylon 6. researchgate.netucm.eswikipedia.orgvaisala.com Specifically, the cyclohexane (B81311) photonitrosation process has been identified as a source, leading to the release of these compounds into the aquatic environment. researchgate.net Research conducted in Japan before the implementation of water quality regulations established an emission factor for PCDD/PCDF releases to water from caprolactam manufacturing at 0.25 ± 0.04 mg-TEQ per ton of product. researchgate.net

Wastewater Treatment Facilities

Wastewater treatment facilities can be considered sources of dioxins, as they receive and process industrial effluents that may already contain these compounds. nih.gov For instance, wastewater from pulp and paper mills and certain chemical manufacturing plants carries PCDD/Fs into the treatment system. epa.gov Furthermore, the process of chlorination used in waste and drinking water treatment plants has itself been identified as a potential source for the formation of dioxins. nih.gov These persistent compounds tend to partition from the aqueous phase to the sludge due to their low water solubility, leading to their accumulation in sewage sludge.

Environmental Release Pathways

Once formed, this compound enters the environment through several key pathways, primarily via atmospheric emissions from high-temperature sources and direct aqueous discharges from industrial processes.

Atmospheric Emissions and Deposition

Industrial combustion and smelting processes release PCDD/Fs directly into the atmosphere. environment.govt.nz In the air, these compounds can exist in the vapor phase or adsorbed onto particulate matter. aaqr.org The partitioning between these two phases is dependent on factors like temperature and the degree of chlorination of the dioxin congener. aaqr.org Lower chlorinated PCDDs tend to be more prevalent in the gas phase, while higher chlorinated compounds are more associated with particles. aaqr.org

These airborne pollutants are then subject to atmospheric transport and can be deposited onto soil and water bodies far from their original source. epa.gov Deposition occurs through two main mechanisms:

Dry Deposition: The settling of particle-bound dioxins and the direct transfer of gaseous forms onto surfaces.

Wet Deposition: The removal of dioxins from the atmosphere by precipitation (rain or snow). aaqr.org

Studies measuring atmospheric deposition have recorded varying fluxes depending on the season and location. For instance, the average annual total wet deposition flux of PCDD/Fs in one urban area was measured at 421.3 pg WHO2005-TEQ m⁻² year⁻¹ in 2018 and 422.2 pg WHO2005-TEQ m⁻² year⁻¹ in 2019. aaqr.org

Table 2: Seasonal Wet Deposition Fluxes of PCDD/Fs (pg WHO2005-TEQ m⁻² month⁻¹)

Year Spring Summer Fall Winter
2018 74.91 56.33 9.13 0.06
2019 42.51 31.03 48.68 18.52
2020 32.73 37.06 11.28 31.69

Data reflects average fluxes in an urban environment. aaqr.org

Aqueous Discharges and Contamination

Direct discharge of industrial wastewater is a significant pathway for the release of 1,2,3,6,8-PeCDD into the aquatic environment. researchgate.net Industries such as pulp and paper manufacturing (using chlorine bleaching) and certain chemical production facilities (e.g., caprolactam, acetylene) release effluents containing various PCDD/F congeners. nzic.org.nzresearchgate.net

Once in a water body, the hydrophobic nature of dioxins causes them to adsorb onto suspended particulate matter and settle into the sediment. epa.gov This leads to the contamination of riverbeds and lake bottoms, where these persistent compounds can accumulate. Urban stormwater runoff has also been identified as a source, carrying dioxins from diffuse atmospheric deposition and other urban sources into waterways. dioxin20xx.org

Solid Waste and Landfill Contributions

Solid waste disposal sites, including landfills and incineration facilities, are recognized as significant sources of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). The formation of these compounds, including pentachlorinated congeners like 1,2,3,6,8-PeCDD, can occur through several pathways within these waste management systems.

In the context of landfills, the conditions are generally less favorable for the high-temperature formation routes seen in incinerators. However, the potential for dioxin formation still exists. Landfill gas, a complex mixture of methane (B114726) and carbon dioxide with numerous other components, can contain chlorinated compounds. energyjustice.net The combustion of landfill gas in flares or engines for energy recovery can lead to the formation of PCDD/Fs if the combustion conditions are not optimal. energyjustice.net While specific data on the emission of 1,2,3,6,8-PeCDD from landfill gas combustion is scarce, it is plausible that this congener is formed along with other PCDDs.

Landfill fires, which can be surface-level or deep-seated, represent another significant, albeit uncontrolled, combustion source of dioxins. These fires often burn at lower and more variable temperatures than controlled incineration, which can favor the formation of a wide range of PCDD/F congeners.

Municipal solid waste incinerators (MSWIs) are a more direct and well-studied source of dioxins. The formation of 1,2,3,6,8-PeCDD and other congeners in incinerators occurs through two primary mechanisms:

Precursor Formation: Chlorinated aromatic precursors, such as chlorophenols and chlorobenzenes, present in the waste or formed during combustion can combine to form PCDDs. This process typically occurs in the gas phase at temperatures between 500 and 700°C. ifrf.netscielo.br

De Novo Synthesis: This is considered the most significant formation pathway in incinerators. ifrf.net It involves the reaction of carbon, oxygen, chlorine, and a catalyst (typically copper) on the surface of fly ash particles in the post-combustion zone at lower temperatures, generally between 200 and 450°C. ifrf.netieabioenergy.com

The congener profile of PCDD/Fs from MSWIs can vary depending on the composition of the waste, the combustion conditions, and the type of air pollution control devices used. While specific emission data for 1,2,3,6,8-PeCDD is not always detailed in general reports, studies on congener profiles from waste incinerators often show the presence of various pentachlorodibenzo-p-dioxin isomers. For instance, research on emissions from small-scale waste incinerators has identified various PCDD/F congeners, with the profile being consistent with those from municipal solid waste incineration. nih.gov

The table below illustrates a general congener profile for PCDDs found in the emissions of a small-scale waste incinerator, providing context for the relative abundance of different chlorinated homologues.

PCDD Congener GroupPercentage of Total PCDDs
Tetrachlorodibenzo-p-dioxins (TCDD)Varies
Pentachlorodibenzo-p-dioxins (PeCDD) Present in mixture
Hexachlorodibenzo-p-dioxins (HxCDD)Varies
Heptachlorodibenzo-p-dioxins (HpCDD)Often a major constituent
Octachlorodibenzo-p-dioxin (OCDD)Often a major constituent

Note: This table represents a generalized profile. The exact percentages of each congener group can vary significantly between different facilities and operating conditions. Specific quantitative data for 1,2,3,6,8-PeCDD is often not separately reported in broad emission studies.

Global and Regional Emission Inventories and Trends

Global and regional emission inventories for dioxins have historically focused on the total toxicity equivalent (TEQ) of all toxic PCDD/F congeners rather than on individual congener emissions. This approach is taken to simplify risk assessment and regulation, as the toxicity of different congeners can vary by several orders of magnitude. Consequently, specific trend data for 1,2,3,6,8-PeCDD are limited in global and regional reports.

For example, in the United States, a significant reduction in dioxin emissions from regulated industrial sources was observed between 1987 and 2000. nih.gov This trend is also evident in Europe, where regulations have led to a substantial decrease in emissions from waste incineration.

The following table presents a conceptual overview of the trend in total PCDD/F emissions from municipal waste incineration in developed regions over time.

Time PeriodRelative Emission Level from Municipal Waste IncinerationKey Drivers for Change
Pre-1990sHighLimited emission controls, prevalent incineration practices.
1990s - 2000sDecreasingImplementation of stringent environmental regulations, adoption of advanced combustion and pollution control technologies.
2010s - PresentLow and StableContinuous improvement of incinerator technology, better waste management practices.

Despite these reductions in developed nations, global emissions may be influenced by activities in developing countries where waste management practices, including open burning of waste and less-controlled incineration, can be significant sources of dioxins. The open burning of solid waste is considered a major source of dioxin emissions globally.

Environmental Distribution, Fate, and Transport of 1,2,3,6,8 Pentachlorodibenzo P Dioxin

Distribution in Environmental Compartments

Due to their physicochemical properties, PCDDs, including the 1,2,3,6,8-PeCDD congener, exhibit low water solubility, very low vapor pressure, and high octanol/water partition coefficients. ccme.ca These characteristics heavily influence their distribution across various environmental compartments.

Soils and sediments act as major sinks for 1,2,3,6,8-PeCDD and other dioxins. oup.com Combustion processes are a primary source of dioxin deposition onto soil. dioxin20xx.org Once in the soil, these compounds tend to bind strongly to organic matter and soil particles, which limits their mobility. ccme.ca The sorption of dioxins to soil is directly related to the soil's surface area. osti.gov

Studies on various tetrachlorodibenzo-p-dioxin (TCDD) congeners have shown that they readily partition from the dissolved phase and sorb to soil particles. dioxin20xx.org The high hydrophobicity of these compounds causes them to move from the polar water phase to less polar substrates like sand or clay. dioxin20xx.org While specific studies focusing solely on 1,2,3,6,8-PeCDD are limited, the general principles of dioxin behavior suggest that it will exhibit strong sorption to soil and sediment, leading to its accumulation in these matrices. The distribution of PCDD/Fs in soil can be influenced by historical industrial activities and atmospheric deposition. researchgate.net

In aquatic environments, 1,2,3,6,8-PeCDD, like other dioxins, has low water solubility. nih.gov Consequently, it is not typically found in high concentrations in the water column. waterquality.gov.au Instead, it partitions to suspended particulate matter and sediments. waterquality.gov.au

Research on the fate of 1,3,6,8-Tetrachlorodibenzo-p-dioxin in outdoor aquatic systems revealed a rapid decline in water column concentration, with over 90% lost from the water phase within 96 hours. oup.com The primary reservoir for the compound was the sediment. oup.com It is expected that 1,2,3,6,8-PeCDD would behave similarly, with the majority of its mass in aquatic systems residing in the sediment bed. The octanol-water partition coefficient is a key property for predicting the environmental fate of dioxins; congeners with high coefficients tend to have low water solubility and accumulate in soils and aquatic sediments. nih.gov

The atmosphere is a significant pathway for the long-range transport of dioxins. alsglobal.eu Although they have low vapor pressure, PCDDs can be transported over long distances while adsorbed to airborne particulate matter. nih.gov This atmospheric transport allows for the deposition of these compounds in remote areas, far from their original sources. alsglobal.eu

The distribution between the vapor phase and particulate phase in the atmosphere depends on the congener's vapor pressure, ambient temperature, and the concentration of atmospheric particles. nih.gov In mid-latitudes, dioxins can undergo seasonal cycling of deposition and evaporation. alsglobal.eu An outdoor study on 1,3,6,8-T4CDD showed detectable concentrations in the air above treated pools, demonstrating its potential for atmospheric presence. oup.comdocumentsdelivered.com

Environmental Persistence and Degradation Pathways

1,2,3,6,8-PeCDD is a persistent compound, resistant to many natural degradation processes. However, some mechanisms can lead to its slow breakdown in the environment.

Photodegradation, or the breakdown of compounds by light, is a significant degradation pathway for dioxins in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. nih.gov The primary mechanism for the direct photolysis of PCDDs is believed to be the cleavage of the carbon-chlorine (C-Cl) bond. nih.gov

Studies on various PCDD congeners have shown that the rate of photodegradation can be influenced by the number and position of chlorine atoms. nih.gov Generally, photodegradation rates tend to decrease as the number of chlorine atoms increases. nih.gov In natural waters, the presence of other organic molecules can either enhance or inhibit the rate of photolysis. nih.gov For instance, the photodegradation half-life of 2,3,7,8-TCDD sorbed to grass foliage and exposed to natural sunlight was found to be 44 hours. acs.org

CompoundSystemRate Constant (h⁻¹)Reference
1,2,3,6,7,8-HxCDDUV/ZnO3.28 nih.gov
1,2,3,6,7,8-HxCDDUV/SnO₂3.19 nih.gov
OCDDUV/TiO₂5.30 nih.gov
OCDDUV/ZnO0.74 nih.gov
OCDDUV/SnO₂0.28 nih.gov
PCDDs (I-TEQ)Synthetic Solution1.369 nih.gov
PCDDs (I-TEQ)Ash-extracted Solution0.061 nih.gov

Microbial activity plays a role in the degradation of dioxins, although the process is generally slow, especially for highly chlorinated congeners. uth.gr Both aerobic and anaerobic microorganisms have been shown to be capable of transforming PCDDs. osti.gov

Under aerobic conditions, the biodegradability of PCDDs generally increases with a decreasing number of chlorine atoms. uth.gr Congeners with five or more chlorine atoms, such as 1,2,3,6,8-PeCDD, are generally considered less prone to aerobic degradation. uth.gr However, some bacteria, like Sphingomonas wittichii RW1, have demonstrated the ability to aerobically catabolize certain hexachlorinated dioxins. nih.gov The initial step in the aerobic degradation of dioxins often involves dioxygenase enzymes that attack the aromatic ring. nih.gov

Anaerobic reductive dechlorination is a more promising pathway for the breakdown of highly chlorinated dioxins. nih.gov In this process, anaerobic bacteria use the chlorinated dioxin as a terminal electron acceptor, removing chlorine atoms in a stepwise manner. nih.govresearchgate.net This process can convert highly chlorinated dioxins into less chlorinated and generally less toxic congeners, which may then be more susceptible to aerobic degradation. uth.grnih.gov

Organism/SystemCompoundConditionKey FindingReference
Sphingomonas wittichii RW11,2,3,4,7,8-HxCDDAerobicCatabolized to tetrachlorocatechol (B74200) and 2-methoxy-3,4,5,6-tetrachlorophenol. nih.gov
Anaerobic microbial consortium2,3,7,8-TCDDAnaerobic (sulfate reduction)81% toxicity removal after 133 days. osti.gov
Aerobic consortium2,3,7,8-TCDDAerobic85.6% removal after 9 days. osti.gov
Anaerobic sedimentsTetrachloro- to octachlorodibenzo-p-dioxinsAnaerobicConverted to lower chlorinated dioxins. nih.gov

Sorption and Desorption Processes in Various Environmental Matrices

The transport and bioavailability of 1,2,3,6,8-PeCDD in the environment are heavily controlled by its sorption and desorption behavior in soils, sediments, and suspended particles. dioxin20xx.org As a highly hydrophobic (water-repelling) and lipophilic (fat-loving) compound, 1,2,3,6,8-PeCDD has a strong tendency to partition from the aqueous phase onto solid organic matter.

The key factor governing the sorption of dioxins is the organic carbon content of the environmental matrix. The partitioning between soil/sediment organic carbon and water is described by the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong binding to soil and sediment particles and low mobility in water. Dioxins, including pentachlorinated congeners, have very high Koc values, signifying their strong tendency to bind to solids. ca.gov

Research on 2,3,7,8-TCDD has shown that sorption is directly related to the fraction of organic carbon (foc) in the soil. This strong sorption means that 1,2,3,6,8-PeCDD is not readily leached from soils into groundwater. Instead, its movement is primarily associated with the transport of soil and sediment particles themselves through erosion and runoff. Desorption, the release of the compound from particles back into the solution, is generally a very slow process, contributing to the long-term persistence of dioxins in contaminated soils and sediments. dioxin20xx.org The high hydrophobicity of the molecule causes it to leave the polar water phase for less polar substrates like soil organic matter. dioxin20xx.org

Table 4: Log Koc Values for Selected Dioxin Congeners

Compound Log Koc Reference
2,3,7,8-TCDD 6.6 +/- 0.7
1,2,3,7,8-PeCDD 7.09 (estimated) who.int
1,2,3,6,7,8-HxCDD 7.57 (estimated) who.int

Note: Koc values indicate the tendency of a chemical to bind to organic carbon in soil and sediment. Higher values signify stronger binding and lower mobility.

Uptake and Accumulation in Organisms

Bioaccumulation describes the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in its tissues. For persistent organic pollutants (POPs) like 1,2,3,6,8-PeCDD, this process is of significant concern due to their long-term persistence and potential for toxicity.

In aquatic environments, organisms can take up 1,2,3,6,8-PeCDD and other dioxins directly from the water or through the consumption of contaminated sediment and prey. ccme.ca Due to their hydrophobic nature, these compounds tend to associate with the organic fraction of sediments and the lipid-rich tissues of aquatic life. ccme.ca

Research indicates that all 2,3,7,8-substituted polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) readily accumulate in the tissues of aquatic organisms. ccme.ca However, the degree of accumulation can vary between different congeners, with higher chlorinated PCDD/Fs generally accumulating to a lesser extent than their lower chlorinated counterparts. ccme.ca In fish, 1,2,3,7,8-PeCDD has been identified as a significant contributor to the total toxic equivalency (TEQ) in benthic fish from Hiroshima Bay, suggesting its high accumulative properties in the environment. researchgate.net While specific studies on the 1,2,3,6,8-PeCDD isomer are limited, its chemical properties as a pentachlorinated dioxin suggest a similar potential for bioaccumulation in aquatic organisms.

In terrestrial ecosystems, the primary route of exposure to 1,2,3,6,8-PeCDD for wildlife is through the diet. These compounds can accumulate in soil and vegetation, which are then consumed by herbivores. Carnivores and omnivores are subsequently exposed by consuming contaminated prey. Like in aquatic systems, the lipophilic nature of dioxins leads to their accumulation in fatty tissues. cornell.edu

Bioaccumulation is quantified using metrics such as the Bioconcentration Factor (BCF) and the Biota-Sediment Accumulation Factor (BSAF). The BCF measures the accumulation of a chemical in an organism from water, while the BSAF relates the concentration in an organism to that in the sediment. ccme.ca

There is a lack of specific BCF and BSAF data for the 1,2,3,6,8-PeCDD congener in the scientific literature. However, data for other PCDD congeners can provide some context. For instance, lipid-normalized BCFs for 2,3,7,8-TCDD are among the highest of all congeners, ranging from 50,900 to 1,700,000 for freshwater species. ccme.ca BSAFs for 2,3,7,8-TCDD in freshwater systems have been reported to range from 0.03 to 0.85. ccme.ca Studies on polychaetes have shown that BSAFs for PCDD/Fs can vary significantly among congeners, with less chlorinated congeners sometimes exhibiting higher BSAFs than more highly chlorinated ones. frontiersin.org For example, in the polychaete Hediste diversicolor, BSAFs for dioxins ranged from 0.02 to 1.41. frontiersin.org

The following table provides an example of BCFs for various PCDD congeners in different fish species, illustrating the variability in bioaccumulation potential among congeners.

OrganismCongenerExposure Period (days)BCF
Rainbow trout fry (Oncorhynchus mykiss)1,2,3,4,7-PeCDD5810
Fathead minnow (Pimephales promelas)1,2,3,4,7-PeCDD51,200–1,647
Rainbow trout fry (Oncorhynchus mykiss)1,2,3,4,7,8-HxCDD51,715–2,840
Fathead minnow (Pimephales promelas)1,2,3,4,7,8-HxCDD52,630–5,834

Trophic Transfer and Biomagnification in Food Webs

Trophic transfer is the movement of contaminants from one trophic level to the next through consumption. researchgate.net Biomagnification, a related concept, is the increasing concentration of a substance in organisms at successively higher levels in a food chain. wikipedia.org Persistent and lipophilic compounds like 1,2,3,6,8-PeCDD have a high potential for biomagnification. cornell.edu

As contaminants are passed up the food chain, they become more concentrated in the tissues of predators. epa.gov This can lead to significantly higher exposure levels for top predators, such as predatory fish, marine mammals, and birds of prey. cornell.eduepa.gov While PCDD/Fs are known to bioaccumulate, some research suggests they may not biomagnify as readily as other persistent organic pollutants with similar hydrophobicity, such as PCBs. ccme.ca This could be due to factors like lower bioavailability or faster metabolism of certain congeners in some species. However, significant biomagnification of 2,3,7,8-TCDD has been observed between fish and fish-eating birds. epa.gov

The potential for a substance to biomagnify is influenced by its octanol-water partition coefficient (Kow) and octanol-air partition coefficient (Koa). researchgate.net Chemicals with high Kow and Koa values are more likely to biomagnify in food webs that include air-breathing animals. researchgate.net Given that 1,2,3,6,8-PeCDD is a lipophilic compound, it is expected to undergo trophic transfer and have the potential to biomagnify, particularly in food webs culminating in mammalian and avian predators.

Biotransformation Mechanisms in Non-Human Biota

Biotransformation refers to the metabolic processes by which organisms chemically alter foreign substances. These processes can lead to either detoxification, making the compound more water-soluble and easier to excrete, or in some cases, bioactivation, resulting in a more toxic metabolite.

The primary enzymatic system involved in the biotransformation of dioxins in vertebrates is the cytochrome P450 (CYP) monooxygenase system. nih.gov These enzymes, particularly those in the CYP1 family (such as CYP1A1, CYP1A2, and CYP1B1), can hydroxylate PCDDs, which is the initial step in their metabolism. nih.gov The resulting hydroxylated metabolites can then be conjugated with molecules like glucuronic acid or sulfate (B86663), increasing their water solubility and facilitating their excretion from the body. nih.gov

The rate and extent of biotransformation can vary significantly depending on the specific dioxin congener and the species. For example, some studies have shown that certain less-chlorinated PCDDs can be metabolized by human and rat CYP isoforms, while highly chlorinated congeners like 2,3,7,8-TCDD are more resistant to metabolism. nih.gov Research on the bacterium Sphingomonas wittichii strain RW1 demonstrated that it could catabolize 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin, but not 1,2,3,7,8-pentachlorodibenzo-p-dioxin (B131709), highlighting the influence of the chlorine substitution pattern on degradability. nih.govresearchgate.net

While specific data on the biotransformation of 1,2,3,6,8-PeCDD is limited, it is expected to be a substrate for CYP enzymes, although the rate of metabolism is likely to be slow, contributing to its persistence and bioaccumulation in organisms. The position of the chlorine atoms on the dioxin molecule plays a crucial role in determining its susceptibility to enzymatic attack.

Bioaccumulation, Biomagnification, and Biotransformation in Non Human Biological Systems

Biotransformation in Non-Human Biological Systems

The biotransformation of polychlorinated dibenzo-p-dioxins (PCDDs), including 1,2,3,6,8-Pentachlorodibenzo-p-dioxin (1,2,3,6,8-PeCDD), is a critical determinant of their persistence and toxicity in non-human biological systems. This process, primarily mediated by cytochrome P450 (CYP) enzymes, varies significantly across different species and is highly dependent on the specific congener.

Detailed studies identifying the specific metabolites of 1,2,3,6,8-PeCDD in non-human species are not extensively documented in publicly available scientific literature. Research on PCDD metabolism has largely focused on the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), and other congeners with 2,3,7,8-lateral chlorine substitution.

In general, the biotransformation of PCDDs involves hydroxylation followed by conjugation to facilitate excretion. For instance, studies on 2,3,7,8-TCDD in various fish species have identified at least three metabolites in gallbladder bile, with evidence suggesting that some are glucuronide conjugates. Similarly, in rats, the metabolism of other PCDD congeners has been observed, though the rate of biotransformation is generally low. For example, 1,2,3,6,7,8-Hexachlorodibenzofuran (a related compound) was found to be converted to a single biliary metabolite, a dihydroxy-pentachlorodibenzofuran, in small amounts in rats. nih.gov However, specific hydroxylated or conjugated metabolites of 1,2,3,6,8-PeCDD have not been specifically identified in non-human species within the reviewed literature. The lack of available data for this specific congener highlights a gap in the comprehensive understanding of the metabolic fate of all PCDD congeners.

The rate of biotransformation of PCDDs is highly dependent on the specific congener, including the number and position of chlorine atoms on the dibenzo-p-dioxin (B167043) structure. This congener-specific difference in metabolic rates is a key factor influencing the bioaccumulation potential and toxicity of individual PCDDs.

Several factors contribute to these differences:

Degree of Chlorination: Generally, the rate of metabolism and elimination of PCDDs decreases as the degree of chlorination increases. nih.gov Highly chlorinated congeners, such as octachlorodibenzo-p-dioxin (B131699) (OCDD), are more resistant to metabolic breakdown and tend to be more persistent in biological tissues. frontiersin.org

Chlorine Substitution Pattern: The positions of the chlorine atoms are crucial. Congeners with adjacent non-chlorinated carbon atoms are more susceptible to enzymatic attack by cytochrome P450 monooxygenases. The 2,3,7,8-substituted PCDDs, which are the most toxic, are generally more resistant to metabolism than other congeners.

Species-Specific Metabolic Capacity: The ability to metabolize PCDDs varies significantly among different species. nih.gov This is largely due to differences in the expression and activity of CYP enzymes, particularly the CYP1A subfamily. For example, some avian species may have a different metabolic capacity for certain planar congeners compared to mammals. nih.gov Studies in Baikal seals have suggested weak metabolic properties for 2,3,7,8-TCDF and 1,2,3,7,8-PeCDF. nih.gov

Enzyme Induction: Exposure to certain PCDD congeners can induce the expression of CYP1A enzymes, which can, in turn, affect the metabolism of these and other compounds. This auto-induction can lead to complex, dose-dependent biotransformation rates.

The following interactive data table summarizes the relative biotransformation potential of various PCDD congeners based on their persistence and metabolic rates observed in different non-human species.

The persistence of these compounds in the environment and their ability to bioaccumulate are inversely related to their rates of biotransformation. researchgate.net Therefore, congeners like 1,2,3,6,8-PeCDD, with five chlorine atoms, are expected to be relatively persistent, though potentially more susceptible to metabolism than the more highly chlorinated hexa-, hepta-, and octa-CDDs.

Molecular and Cellular Mechanisms of Action of Dioxin Like Compounds

Aryl Hydrocarbon Receptor (AhR) Activation Pathway

The canonical pathway for AhR activation is a well-characterized genomic signaling cascade that involves ligand binding, nuclear translocation, DNA binding, and subsequent modulation of target gene transcription. mdpi.comnih.gov

In its inactive state, the AhR resides in the cytoplasm as part of a multi-protein complex. researchgate.netnih.gov This complex includes two molecules of heat shock protein 90 (HSP90), the co-chaperone p23, and the hepatitis B virus X-associated protein 2 (XAP2), also known as AIP1 or ARA9. researchgate.netnih.govoup.com These chaperone proteins maintain the AhR in a conformation that is receptive to ligand binding. nih.gov

When a ligand such as 1,2,3,6,8-PeCDD enters the cell, it binds with high affinity to a specific pocket within the PAS-B domain of the AhR. nih.govresearchgate.net This binding event triggers a conformational change in the AhR protein, leading to the dissociation of the chaperone proteins, particularly Hsp90 and p23. researchgate.netoup.com This unmasking of a nuclear localization sequence on the AhR is the critical step in its activation. pnas.org

Key Proteins in the Cytosolic AhR Complex
ProteinFunction
Aryl Hydrocarbon Receptor (AhR)Ligand-activated transcription factor. nih.gov
Heat Shock Protein 90 (HSP90)Chaperone protein that maintains AhR in a ligand-receptive state. oup.com
p23Co-chaperone protein associated with the AhR complex. researchgate.netoup.com
XAP2 (AIP1/ARA9)Chaperone protein that helps stabilize the inactive AhR complex. researchgate.netoup.com

Once activated, the ligand-bound AhR complex translocates from the cytoplasm into the nucleus. researchgate.netnih.govmdpi.com Inside the nucleus, the AhR dissociates from its remaining chaperone proteins and forms a heterodimer with another bHLH/PAS protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.govoup.commdpi.com The formation of this AhR-ARNT heterodimer is essential for the complex to recognize and bind to specific DNA sequences. nih.govresearchgate.net The dimerization of AhR with ARNT is a prerequisite for the subsequent steps in the signaling pathway that lead to changes in gene expression. nih.govpnas.org

The transcriptionally active AhR-ARNT heterodimer functions as a transcription factor that binds to specific DNA recognition sites located in the regulatory regions of target genes. nih.govpnas.org These sites are known as Dioxin Responsive Elements (DREs), also referred to as Xenobiotic Responsive Elements (XREs). oup.compnas.org The core consensus sequence for a DRE is 5'-TNGCGTG-3'. mdpi.compnas.org

Upon binding to DREs, the AhR-ARNT complex recruits a variety of co-activator proteins, such as steroid receptor coactivator 1 (SRC-1), SRC-2, and p300, as well as general transcription factors. oup.comnih.gov This assembly of transcriptional machinery initiates or enhances the transcription of downstream genes. oup.comnih.gov The binding of the AhR-ARNT complex to DREs can lead to changes in chromatin structure, making the DNA more accessible to the transcriptional apparatus and facilitating gene expression. nih.gov

Downstream Molecular and Cellular Responses

The activation of the AhR pathway by compounds like 1,2,3,6,8-PeCDD leads to a wide array of molecular and cellular changes, beginning with the induction of genes responsible for xenobiotic metabolism and extending to the perturbation of various cellular signaling networks.

A primary and well-documented downstream effect of AhR activation is the potent induction of a battery of drug-metabolizing enzymes. nih.govnih.gov Among the most sensitive and highly induced genes are members of the Cytochrome P450 family 1 (CYP1), specifically CYP1A1 and CYP1B1. nih.govnih.govdrugbank.com The induction of these enzymes is a hallmark of exposure to dioxin-like compounds. nih.govnih.govoup.com

Studies comparing various dioxin-like compounds, including 1,2,3,7,8-PeCDD, have shown their ability to induce CYP1A1-dependent activities. nih.gov The induction of CYP1A1 and CYP1B1 occurs following the binding of the AhR-ARNT complex to DREs in the enhancer regions of these genes. nih.gov For instance, in human breast cancer cells, dioxin treatment leads to the rapid recruitment of the AhR to the enhancer regions of both the CYP1A1 and CYP1B1 genes, initiating their transcription. nih.gov This adaptive response is thought to be a protective mechanism, as these enzymes can metabolize certain AhR ligands, thereby promoting their detoxification and elimination. nih.govpnas.org

Examples of Dioxin-Inducible Genes
GeneProtein ProductPrimary Function
CYP1A1Cytochrome P450 1A1Metabolism of xenobiotics, including polycyclic aromatic hydrocarbons. nih.govnih.gov
CYP1B1Cytochrome P450 1B1Metabolism of xenobiotics and steroid hormones. nih.govnih.gov

Beyond the induction of metabolizing enzymes, the activation of AhR by dioxin-like compounds can interfere with multiple other cellular signaling pathways. oup.com This cross-talk is believed to underlie many of the toxic effects associated with dioxin exposure. The AhR can interact with signaling pathways related to growth factors and cytokines. oup.com

For example, TCDD exposure has been shown to alter signaling pathways that are critical for cell growth, differentiation, and apoptosis. nih.gov In some cellular contexts, TCDD can downregulate phospholipase C (PLC)-coupled signaling pathways and desensitize cyclic AMP (cAMP)-mediated responses to extracellular signals. nih.gov Furthermore, activation of the AhR can lead to changes in the expression of various protein kinase C (PKC) isozymes, suggesting a broad impact on cellular signal transduction. nih.gov There is also evidence that AhR activation can modulate pathways involving NF-κB and extracellular signal-regulated protein kinase (ERK1/2), which are central to inflammatory and cell survival responses. mdpi.com These perturbations highlight the role of AhR as a master regulator of numerous physiological processes, and its activation by xenobiotics like 1,2,3,6,8-PeCDD can lead to widespread cellular dysregulation. mdpi.com

Alterations in Cell Growth and Differentiation

Activation of the AhR by dioxin-like compounds, including 1,2,3,6,8-PeCDD, profoundly impacts fundamental cellular processes such as proliferation and differentiation. These effects are highly context-dependent, varying with cell type, developmental stage, and the presence of other signaling molecules.

Impact on Cell Growth and Proliferation:

The influence on cell growth is complex, with studies reporting both inhibition and, less commonly, promotion of proliferation. In many cell types, AhR activation leads to cell cycle arrest, particularly at the G1 phase. nih.gov This inhibition of proliferation is often linked to the modulation of key cell cycle regulatory proteins. For instance, studies using TCDD in human neuronal cells demonstrated an induction of the cyclin-dependent kinase inhibitor p27 and a hypophosphorylation of the retinoblastoma protein (pRb), which together act to halt progression from the G1 to the S phase of the cell cycle. nih.gov In human breast cancer cells, TCDD has been shown to inhibit the proliferation stimulated by 17β-estradiol. nih.gov

Modulation of Cellular Differentiation:

Dioxin-like compounds are potent modulators of cellular differentiation, a process critical for normal development and tissue maintenance.

Epithelial Tissues: In keratinocytes, the prototypical dioxin TCDD is a strong inducer of terminal differentiation. nih.gov This effect is characterized by an increase in the formation of the cross-linked envelope, a key feature of terminally differentiated keratinocytes. nih.gov This hyperkeratinization response is believed to be a central mechanism in the development of chloracne.

Immune System: AhR activation significantly alters the differentiation of immune cells. For example, exposure to TCDD can promote the differentiation of naive CD4+ T cells into regulatory T cells (Tregs), which play a role in suppressing immune responses. nih.gov It can also influence the differentiation of dendritic cells, which are critical for initiating adaptive immunity. nih.gov

Stem and Progenitor Cells: Dioxins can interfere with the differentiation pathways of stem and progenitor cells. In a mouse teratoma-derived cell line, TCDD induces differentiation into stratified squamous epithelium. nih.gov Conversely, in other contexts, it can impair the differentiation of embryonic stem cells toward specific lineages, such as pancreatic cells.

Reproductive System: Studies on spermatogenesis have shown that exposure to TCDD during critical developmental windows can disrupt the process, leading to apoptosis of later-stage germ cells (spermatids and spermatozoa) while populations of earlier-stage cells (spermatogonia and spermatocytes) are enriched. oup.com

These alterations in cell growth and differentiation are central to the diverse biological effects elicited by dioxin-like compounds and are orchestrated through the complex network of both canonical and non-canonical AhR signaling pathways.

Cell TypeObserved EffectKey Molecular ChangeReference Study Model
Human KeratinocytesInduction of terminal differentiationIncreased cross-linked envelope (CLE) formationTCDD
Human Neuronal Cells (SK-N-SH)Inhibition of proliferation (G1 arrest)Increased p27, hypophosphorylation of pRbTCDD
Human Breast Cancer Cells (MCF-7)Inhibition of estrogen-induced proliferationDecreased cell number and DNA contentTCDD
Mouse Teratoma Cells (XB)Differentiation into stratified squamous epitheliumKeratinizationTCDD
CD4+ T CellsDifferentiation into regulatory T cells (Tregs)Upregulation of genes like Foxp3, CTLA-4, IL-10TCDD
Zebrafish Germ CellsApoptosis of late-stage spermatids/spermatozoaAltered germ cell population ratiosTCDD

Analytical Methodologies in Research on 1,2,3,6,8 Pentachlorodibenzo P Dioxin

Sample Preparation and Extraction Techniques

The initial and most critical stage in the analysis of 1,2,3,6,8-PeCDD is the effective extraction of the analyte from its matrix while minimizing co-extraction of interfering substances. The choice of technique is highly dependent on the sample type.

The physical and chemical properties of the sample matrix dictate the optimal extraction strategy.

Environmental Matrices :

Soils, Sediments, and Fly Ash : For solid matrices like soil, sediment, and fly ash, Soxhlet extraction is a traditional and robust method. epa.gov Toluene is often used as the extraction solvent. epa.gov The process involves continuous extraction over an extended period (e.g., 16-24 hours) to ensure exhaustive removal of the target analytes. epa.govacs.org Accelerated Solvent Extraction (ASE) is a more modern alternative that uses elevated temperatures and pressures to reduce extraction times and solvent consumption significantly. fishersci.com

Water : Analysis of aqueous samples typically involves the extraction of a large volume (e.g., 1 liter) to achieve the necessary detection limits. epa.gov Liquid-liquid extraction (LLE) using a solvent like methylene (B1212753) chloride in a separatory funnel is a common approach. epa.gov Solid-phase extraction (SPE) is another widely used technique where water is passed through a disk or cartridge containing a sorbent material (e.g., divinylbenzene) that retains the dioxins. biotage.com The analytes are then eluted with a small volume of organic solvent. biotage.com A key advantage of SPE is its ability to handle particulate-laden samples, ensuring the extraction of dioxins adsorbed to suspended solids. biotage.com

Biological Samples :

Tissues (e.g., Fish, Adipose) : Biological tissues present a challenge due to their high lipid content, which can interfere with analysis. Samples are often homogenized and mixed with a drying agent like sodium sulfate (B86663) or diatomaceous earth before extraction. fishersci.com Extraction methods are similar to those for soils, including Soxhlet and ASE. fishersci.com The primary goal is the efficient extraction of the lipophilic dioxins along with the fat, which will be removed in a subsequent cleanup step.

Milk and Blood : These fluid biological matrices are also analyzed for dioxin content. Extraction can involve LLE or SPE after appropriate sample pretreatment, such as protein precipitation or saponification to break down fats.

Following extraction, the raw extract contains the target analyte along with a multitude of co-extracted interfering compounds (e.g., lipids, oils, other organochlorine compounds like PCBs). An intensive cleanup and enrichment procedure is essential to isolate the PCDDs before instrumental analysis. nih.govepa.gov

This multi-step process typically employs column chromatography with various adsorbents:

Multi-layered Silica (B1680970) Gel Columns : This is a powerful cleanup tool where silica gel is treated with different reagents and packed in layers within a chromatographic column. sigmaaldrich.comresearchgate.net

An acid-modified layer (e.g., sulfuric acid-impregnated silica) oxidizes and removes lipids and other easily oxidizable compounds. sigmaaldrich.com

A base-modified layer (e.g., potassium hydroxide-impregnated silica) removes acidic interferences. sigmaaldrich.com

A silver nitrate-impregnated layer can be used to remove sulfur-containing compounds. sigmaaldrich.com

Unmodified silica helps separate compounds based on polarity.

Alumina Columns : Alumina chromatography is another common step, used to separate PCDDs from other compounds like PCBs. The elution is carefully controlled with solvents of varying polarity to achieve the desired fractionation.

Carbon Columns : Activated carbon dispersed on a support like Celite or Florisil is highly effective for isolating planar molecules like 2,3,7,8-substituted PCDDs from non-planar interferences. epa.gov The strong adsorption of planar compounds requires a potent solvent, often toluene, for elution, frequently in a reverse-flow direction to ensure efficient recovery. sigmaaldrich.com

These cleanup steps are critical for reducing matrix interference, preventing contamination of the analytical instrument, and achieving the ultra-low detection limits required for dioxin analysis. epa.govepa.gov

Detection and Quantification Techniques

The instrumental analysis of 1,2,3,6,8-PeCDD is performed using highly selective and sensitive technologies capable of differentiating the target congener from hundreds of other related compounds.

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is universally recognized as the "gold standard" for the confirmatory analysis of PCDDs. chromatographyonline.com

High-Resolution Gas Chromatography (HRGC) : The separation of the various PCDD congeners is achieved using a high-resolution capillary GC column, typically a long (e.g., 60-meter) column with a stationary phase like DB-5. epa.gov This provides the necessary resolving power to separate many of the 210 possible PCDD and PCDF congeners from each other, which is crucial as toxicity varies significantly between isomers. epa.gov

High-Resolution Mass Spectrometry (HRMS) : The detector, an HRMS, operates at a resolving power that allows it to differentiate between ions of very similar nominal mass. nih.gov This is critical for distinguishing target analytes from background interferences that may have the same integer mass but a slightly different exact mass. The instrument monitors specific ions characteristic of the molecular isotope cluster for pentachlorodioxins, ensuring extremely high selectivity and sensitivity, with detection possible at the picogram (10⁻¹² g) or even femtogram (10⁻¹⁵ g) level. nih.govepa.gov

To achieve the highest possible accuracy and precision in quantification, the isotope dilution method is employed. food-safety.comepa.gov This technique is a cornerstone of definitive dioxin analysis as specified in regulatory methods like EPA Method 1613B. boeing.com

The principle involves adding a known quantity of an isotopically labeled analog of the target analyte to the sample before any extraction or cleanup steps. food-safety.comepa.gov For pentachlorodioxins, this would typically be a ¹³C₁₂-labeled congener (e.g., ¹³C₁₂-1,2,3,7,8-PeCDD). publications.gc.ca This internal standard is chemically identical to the native analyte and therefore behaves identically throughout the entire sample preparation and analysis process. food-safety.com Any losses of the native analyte during extraction, cleanup, or injection are mirrored by losses of the labeled internal standard.

By measuring the ratio of the response of the native (unlabeled) analyte to the labeled internal standard in the final HRGC/HRMS analysis, the initial concentration of the native 1,2,3,6,8-PeCDD in the sample can be calculated with high accuracy, as the ratio remains constant regardless of sample loss. food-safety.com

TEFs express the toxicity of an individual dioxin-like compound relative to the most toxic congener, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a TEF of 1.0. food-safety.comwikipedia.org The World Health Organization (WHO) has established and periodically reviews TEF values for dioxins, furans, and certain PCBs based on an extensive review of toxicological data. nih.gov It is important to note that TEFs are assigned only to congeners with chlorine atoms in the 2, 3, 7, and 8 positions, as this substitution pattern is associated with the "dioxin-like" mechanism of toxicity. ca.gov Therefore, 1,2,3,6,8-PeCDD, being a non-2,3,7,8-substituted congener, has a WHO-TEF of 0.

The toxicologically relevant pentachloro-congener is 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (B131709), which has been assigned a TEF of 1.0 by the WHO. nih.gov To calculate the total toxic equivalency (TEQ) of a sample, the concentration of each 2,3,7,8-substituted congener is multiplied by its respective TEF, and the results are summed. wikipedia.org This provides a single, risk-assessment-friendly value that represents the total dioxin-like toxicity of the mixture in terms of 2,3,7,8-TCDD equivalents. ornl.gov

Table 1: WHO 2005 Toxic Equivalency Factors (TEFs) for Human Health Risk Assessment of Polychlorinated Dibenzo-p-dioxins (PCDDs)

CompoundWHO-TEF (2005)
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)1
1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD)1
1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD)0.1
1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD)0.1
1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (HxCDD)0.1
1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (B131705) (HpCDD)0.01
1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin (OCDD)0.0003
1,2,3,6,8-Pentachlorodibenzo-p-dioxin0

Method Detection Limits and Quantification in Research Contexts

In the analysis of dioxins like this compound, establishing the limits of detection and quantification is critical for data interpretation and risk assessment. The Method Detection Limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. wef.org It is statistically determined from multiple analyses of a sample matrix spiked with the analyte at a low concentration. wef.orgdioxin20xx.org

The quantification limit, often referred to as the Minimum Level (ML) or Lowest Method Calibration Limit (LMCL), represents the lowest concentration at which the entire analytical system can provide a recognizable signal and an acceptable calibration point. epa.govoregonstate.edu Detected values below this limit are typically flagged as estimated (J-qualified). epa.gov

Due to the extreme toxicity of some dioxin congeners, analytical methods must achieve exceptionally low detection limits, often in the parts-per-quadrillion (ppq) to parts-per-trillion (ppt) range. nih.govepa.gov For instance, the analysis of 2,3,7,8-TCDD in drinking water has demonstrated calculated MDLs between 1 and 2 picograms per liter (pg/L), with state regulatory agencies often requiring reporting limits between 2 and 5 pg/L. dioxin20xx.org While specific MDLs for this compound are not as commonly published as for the more toxic 2,3,7,8-substituted congeners, they are determined using the same principles. The sensitivity of the method depends on the sample matrix, the level of interferences, and the specific instrumentation used. epa.gov

The table below illustrates typical detection and calibration limits for dioxin analysis in water, based on data for closely related congeners analyzed by EPA Method 1613B. These values are representative of the limits achievable for pentachlorodibenzo-p-dioxin congeners.

Table 1: Representative Detection and Calibration Limits for Dioxin Congeners in Water

This interactive table provides examples of achievable detection limits for dioxin analysis. The values are based on the analysis of a 1-liter water sample and can vary based on the specific sample and analytical conditions.

Analyte Estimated Detection Limit (EDL) (pg/L) Lower Method Calibration Limit (LMCL) (pg/L)
2,3,7,8-TCDD 0.50 2.0
1,2,3,7,8-PeCDD 0.50 10.0
Total HxCDD 0.50 10.0
Total HpCDD 0.50 10.0

Data sourced from a Quality Assurance Project Plan utilizing EPA Method 1613B. epa.gov

Quality Assurance and Quality Control Protocols in Dioxin Analysis

A comprehensive quality assurance (QA) and quality control (QC) program is essential to ensure that analytical data for dioxins are of known and documented quality. epa.gov The goal of QA/QC is to produce data that are complete, representative, comparable, and of known precision and accuracy. epa.gov Given the public concern and regulatory scrutiny surrounding dioxins, the reliability of analytical data is paramount. dioxin20xx.org

Key components of a QA/QC program for dioxin analysis include:

Method Blanks: Analysis of a clean matrix to demonstrate that the analytical system and reagents are free from contamination that could lead to false positive results.

Spiked Samples: A sample fortified with a known amount of the target analyte(s) to assess the accuracy and recovery of the analytical method in a specific matrix.

Internal Standards: The use of isotopically labeled standards, as mentioned previously, is a cornerstone of dioxin analysis. food-safety.com These are added to every sample, standard, and blank to monitor and correct for variations in analytical performance.

Calibration: The instrument is calibrated using a series of standards containing known concentrations of the target analytes. Ongoing calibration checks are performed to ensure the instrument's response remains stable throughout the analytical run.

Demonstration of Capability: Before analyzing samples, a laboratory must demonstrate its ability to achieve the required sensitivity and accuracy. This often involves analyzing four replicate reagent water samples spiked at a specific concentration, with the results needing to meet defined recovery and precision criteria. dioxin20xx.org

Proficiency Testing and Inter-laboratory Studies: Laboratories often participate in external QA/QC programs where they analyze standard reference materials or blind samples to have their performance independently assessed. dioxin20xx.orgacs.org This helps ensure comparability of data between different laboratories.

Data Review and Validation: All data are subjected to a rigorous review process to check for compliance with QC criteria. This includes checks on instrument performance, calibration, blank contamination, and recovery of internal standards.

These stringent QA/QC protocols are integral to the analytical methods and are often mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) or national environmental ministries. epa.govdioxin20xx.org

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound 1,2,3,6,8-PeCDD
Polychlorinated dibenzo-p-dioxins PCDDs
2,3,7,8-Tetrachlorodibenzo-p-dioxin 2,3,7,8-TCDD
Hexachlorodibenzo-p-dioxin HxCDD
Heptachlorodibenzo-p-dioxin HpCDD

Ecotoxicological Research and Environmental Impact Assessments of Dioxin Like Compounds Excluding Human Clinical Data

Impact on Aquatic Ecosystems and Non-Human Aquatic Biota

Effects on Fish Species

There is a lack of specific research investigating the impact of 1,2,3,6,8-PeCDD on fish species. Studies on toxic dioxins have shown that fish are highly sensitive, with effects including early life stage mortality and developmental abnormalities. waterquality.gov.aunih.gov Without congener-specific studies, the potential for 1,2,3,6,8-PeCDD to cause such effects remains uncharacterized.

Effects on Aquatic Invertebrates

Similarly, no specific data on the effects of 1,2,3,6,8-PeCDD on aquatic invertebrates could be located. While some studies have shown that invertebrates are generally less sensitive to 2,3,7,8-TCDD than fish, the impact of other, less-studied congeners is unknown. waterquality.gov.auepa.gov

Responses of Microbial Communities in Aquatic Environments

The responses of aquatic microbial communities specifically to 1,2,3,6,8-PeCDD have not been documented. Research into microbial degradation of dioxins indicates that some bacteria can break down lower-chlorinated dioxins, but the efficiency and pathways are highly dependent on the specific congener and environmental conditions. nih.gov

Impact on Terrestrial Ecosystems and Non-Human Terrestrial Biota

As with aquatic ecosystems, information on the terrestrial ecotoxicology of 1,2,3,6,8-PeCDD is scarce. The strong tendency of dioxins to bind to soils and sediments makes terrestrial ecosystems a significant sink for these compounds. ccme.canih.gov

Effects on Terrestrial Wildlife (e.g., Birds, Mammals)

No studies were identified that specifically assess the effects of 1,2,3,6,8-PeCDD on terrestrial wildlife. The toxicity of dioxins in wildlife is primarily understood through the lens of 2,3,7,8-TCDD and its toxic equivalents, which have been linked to reproductive, developmental, and immune system effects in various animal species. nih.govclu-in.org

Soil Organism Interactions and Responses

The interaction of 1,2,3,6,8-PeCDD with soil organisms and the resulting responses are not described in the available literature. Studies on soil microbes have sometimes included a range of dioxin congeners, but specific findings related to the 1,2,3,6,8-isomer are absent. Research has shown that soil microbial communities can be altered by high concentrations of toxic dioxins and that some microbes are capable of degradation. researchgate.netnih.gov

Development of Ecotoxicological Benchmarks and Risk Assessment Frameworks (Non-Human Focus)

The primary framework for assessing the ecological risk of dioxin-like compounds (DLCs) is the Toxicity Equivalence (TEQ) methodology. researchgate.netwa.gov This approach is designed to evaluate the cumulative toxicity of complex mixtures of these compounds found in the environment. wa.gov The core of this framework is the concept of Toxic Equivalency Factors (TEFs), which express the relative potency of an individual dioxin congener compared to the most toxic and well-studied congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). researchgate.netwa.gov By definition, 2,3,7,8-TCDD is assigned a TEF of 1.0. researchgate.net

The toxic effects of dioxins are primarily mediated through their binding to the aryl hydrocarbon receptor (AhR), a protein found in the cells of vertebrate species. epa.govosti.govnih.gov The strength of this binding and the subsequent cascade of biochemical events determine the congener's toxic potency. epa.gov Scientific consensus has established that significant binding and "dioxin-like" toxicity are associated with congeners that have chlorine atoms in the lateral 2, 3, 7, and 8 positions of the dibenzo-p-dioxin (B167043) molecule. wikipedia.org These lateral chlorines result in a planar structure and impart metabolic stability, biological potency, and environmental persistence. researchgate.net

Consequently, international bodies like the World Health Organization (WHO) and national agencies such as the U.S. Environmental Protection Agency (EPA) have established TEFs for wildlife, including specific values for fish, birds, and mammals, but only for the 17 dioxin and furan (B31954) congeners that possess the 2,3,7,8-substitution pattern. researchgate.netepa.gov The compound 1,2,3,6,8-Pentachlorodibenzo-p-dioxin (1,2,3,6,8-PeCDD) lacks chlorine atoms in the crucial 7- and 3- positions. Due to this structural difference, it is not considered to have significant "dioxin-like" toxicity mediated by the AhR. As a result, 1,2,3,6,8-PeCDD is not assigned a TEF in these established international risk assessment frameworks and is typically not included in the calculation of total TEQ for environmental samples. researchgate.netepa.gov

The TEQ for a mixture is calculated by multiplying the concentration of each 2,3,7,8-substituted congener by its respective TEF and then summing the results. researchgate.net This final TEQ value represents the total 2,3,7,8-TCDD-like activity of the mixture and can be compared to toxicity reference values (TRVs) derived from ecotoxicological studies to assess potential risk to wildlife. dcceew.gov.au

Table 1: Comparison of Structural Features and TEF Status for Selected Dioxin Congeners
Compound NameChlorine Substitution PatternLateral (2,3,7,8) SubstitutionWHO 2005 Mammalian TEFWHO 1998 Avian TEFWHO 1998 Fish TEF
This compound1,2,3,6,8-NoNot AssignedNot AssignedNot Assigned
1,2,3,7,8-Pentachlorodibenzo-p-dioxin (B131709)1,2,3,7,8-Yes1.01.01.0
2,3,7,8-Tetrachlorodibenzo-p-dioxin (Reference)2,3,7,8-Yes1.01.01.0

Congener-Specific Ecotoxicity Studies (e.g., Comparisons with 2,3,7,8-TCDD and other PeCDDs)

Ecotoxicological research on dioxins has overwhelmingly focused on congeners that exhibit significant toxicity, which are those substituted at the 2,3,7, and 8 positions. wikipedia.org The benchmark compound, 2,3,7,8-TCDD, is the most extensively studied dioxin, with a vast body of literature detailing its adverse effects across numerous vertebrate species, including developmental toxicity, immunotoxicity, reproductive toxicity, and carcinogenicity. researchgate.netwikipedia.orgnih.gov

Comparative studies are fundamental to the TEF methodology and aim to determine the relative potency of other 2,3,7,8-substituted congeners against 2,3,7,8-TCDD. For instance, extensive research has been conducted on 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD). These studies have shown that 1,2,3,7,8-PeCDD has a toxic potency comparable to 2,3,7,8-TCDD, leading to its assignment of a TEF of 1.0 for mammals, birds, and fish. epa.govnih.gov This high potency is directly linked to its ability to bind effectively to the AhR. osti.gov

In stark contrast, a comprehensive review of scientific literature reveals a lack of specific ecotoxicity studies for this compound. This absence of data is not an oversight but a consequence of the risk assessment framework, which prioritizes chemicals based on their presumed mode of action and toxicity. Since 1,2,3,6,8-PeCDD does not possess the 2,3,7,8-chlorine substitution pattern required for high-affinity AhR binding, it is predicted to have little to no dioxin-like toxicity. wikipedia.org Therefore, it has not been a priority for the intensive, congener-specific ecotoxicological testing that compounds like 2,3,7,8-TCDD and 1,2,3,7,8-PeCDD have undergone.

While dioxins can be found in the environment as complex mixtures containing many different congeners, the focus of environmental impact and risk assessment remains on the subset of congeners that contribute to the total TEQ. wa.gov Congeners like 1,2,3,6,8-PeCDD are typically measured in environmental analyses but are not factored into the final risk calculation due to the lack of an assigned TEF.

Table 2: World Health Organization (WHO) Toxic Equivalency Factors for Selected Dioxin Congeners in Wildlife
Dioxin CongenerTEF for Mammals (2005)TEF for Birds (1998)TEF for Fish (1998)
2,3,7,8-TCDD111
1,2,3,7,8-PeCDD111
1,2,3,4,7,8-HxCDD0.10.050.5
1,2,3,6,7,8-HxCDD0.10.010.01
1,2,3,7,8,9-HxCDD0.10.10.01
1,2,3,4,6,7,8-HpCDD0.01<0.0010.001
OCDD0.00030.0001<0.0001

Source: Adapted from Van den Berg et al., 1998 and 2006. researchgate.netepa.govnih.gov Note the absence of non-2,3,7,8-substituted congeners like 1,2,3,6,8-PeCDD.

Environmental Remediation and Mitigation Strategies for Dioxin Contaminated Media

Bioremediation Technologies

Bioremediation harnesses biological processes to degrade or transform hazardous substances into less toxic compounds. neptjournal.comnih.gov It is considered a more cost-effective and environmentally sustainable alternative to conventional physicochemical methods. neptjournal.com For dioxins, these technologies leverage the metabolic activities of microorganisms and plants to break down the persistent chlorinated structures. nih.govjst.go.jp

Microbial bioremediation utilizes bacteria and fungi to detoxify dioxins through their metabolic or enzymatic mechanisms. neptjournal.com The degradation of PCDD/Fs by bacteria can occur through either aerobic or anaerobic pathways. neptjournal.commdpi.com

Bioaugmentation involves introducing specific microbial strains or consortia with known dioxin-degrading capabilities into the contaminated site to enhance the degradation rate. mdpi.comtandfonline.com One of the most extensively researched organisms is Sphingomonas wittichii strain RW1, which is capable of degrading dioxin through metabolic processes. neptjournal.comfrontiersin.org Feasibility studies have demonstrated that laboratory-cultured bacteria can rapidly degrade hydrophobic dioxins in soils. tandfonline.com For instance, the application of S. wittichii RW1 to remediate PCDDs in incinerator fly ash resulted in a 75.5% removal of toxic PCDDs after 15 days. uth.gr

Biostimulation , on the other hand, involves the addition of nutrients and oxygen to stimulate the activity of indigenous microorganisms already present in the contaminated environment. neptjournal.commdpi.com In a microcosm experiment with PCDD/F contaminated soil, stimulating microbial activity by adding oxygen and nutrients led to a nearly 100% reduction in Octachlorodibenzofurans (OCDF) and a 95-98% reduction in Heptachlorodibenzofurans (HpCDF) after six weeks. neptjournal.com

Under anaerobic conditions, a key detoxification process is reductive dechlorination, where microorganisms remove chlorine atoms from the dioxin molecule. neptjournal.comnih.gov This process is particularly effective for highly chlorinated congeners, which are less susceptible to aerobic degradation. neptjournal.comnih.gov The resulting less-chlorinated congeners can then be more readily degraded by aerobic bacteria. nih.govresearchgate.net Microbial consortia from contaminated sediments have been shown to dechlorinate both freshly introduced and historically present PCDDs. researchgate.net

The table below summarizes key findings from various microbial bioremediation studies on PCDD/Fs.

Interactive Data Table: Microbial Degradation of PCDD/Fs
Microorganism/Approach Contaminant(s) Key Findings Reference(s)
Sphingomonas wittichii RW1 PCDDs 75.5% removal of toxic PCDDs from incinerator fly ash in 15 days. uth.gr
Biostimulation (Nutrient/Oxygen Addition) PCDD/Fs ~100% reduction of OCDF and 95-98% reduction of HpCDF in 6 weeks. neptjournal.com
Anaerobic Microbial Consortia PCDD/Fs Reductive dechlorination of highly chlorinated congeners. neptjournal.comnih.gov
Bacterial and Fungal Consortia PCDD/Fs 68.7% removal from fly ash in 21 days. neptjournal.com
Indigenous Microorganisms 2,3,7,8-TCDD 94% degradation within 60 days in enrichment cultures. nih.gov

Fungi, particularly white-rot fungi, are effective in degrading complex and recalcitrant organic compounds like dioxins. neptjournal.com These fungi produce powerful extracellular enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which are capable of breaking down the stable structure of PCDDs. neptjournal.com The first reported instance of microbial degradation of dioxins was by the white-rot fungus Phanerochaete sordida YK-624. neptjournal.com Another well-studied species, Phanerochaete chrysosporium, has also demonstrated the ability to degrade 2,3,7,8-TCDD. neptjournal.com Fungi can absorb and biotransform hazardous contaminants, and their enzymes have shown broad substrate specificity, enabling the degradation of various pollutants. neptjournal.comvu.nl Research has identified several fungal species capable of degrading different dioxin congeners. scialert.net For example, a screening of 255 samples of decayed wood and soil identified 34 fungi capable of degrading dioxins, with some achieving 50% to 90% degradation of 2,8-Dichlorodibenzo-p-Dioxin (2,8-DCDD) over 30 days. scialert.net

The table below lists some dioxin-degrading fungi and their degradation potential for various congeners.

Interactive Data Table: Dioxin-Degrading Fungi and Their Efficacy
Fungal Species Dioxin Congener(s) Degradation Potential/Findings Reference(s)
Phanerochaete sordida YK-624 Highly chlorinated dioxins and furans Capable of degrading various PCDD/Fs. neptjournal.commdpi.com
Phanerochaete chrysosporium 2,3,7,8-TCDD Evaluated for biodegradation potential of the most toxic congener. neptjournal.com
Rigidoporus sp. FMD21 2,3,7,8-TCDD Showed 2,3,7,8-TCDD degradation ability and high laccase production. vu.nl
Fungus strain 267 2,8-DCDD Achieved 90% degradation in 30 days. scialert.net
Penicillium sp. QI-1 2,3,7,8-TCDD Achieved 87.9% degradation in 6 days under optimized conditions. nih.gov

Phytoremediation is an eco-friendly approach that uses plants to clean up contaminated environments. nih.gov The mechanisms involved include the uptake and accumulation of contaminants by the plant, as well as the stimulation of microbial degradation in the rhizosphere (the soil region around the plant's roots). nih.gov For persistent organic pollutants like dioxins, phytoremediation is a promising strategy. nih.govdiva-portal.org

Studies have shown that plants like alfalfa (Medicago sativa) and tall fescue (Festuca arundinacea) can enhance the degradation of PCDD/Fs in soil. nih.govacs.org The effectiveness of phytoremediation can be significantly improved by combining it with other amendments. nih.gov For instance, microcosm experiments using alfalfa in combination with an arbuscular mycorrhizal fungal inoculum (Funneliformis mosseae), a biosurfactant (rhamnolipids), and the dioxin-degrading bacterium Sphingomonas wittichii RW1 have demonstrated enhanced removal of dioxins from aged contaminated soil. nih.govclu-in.org In an 18-month study, soil treated with Festuca arundinacea showed a significant reduction in PCDD/F concentrations, ranging from 11-24% depending on the congener. acs.org

Compost-mediated bioremediation, or co-composting, involves mixing contaminated soil with organic materials (feedstock) that mature into compost. neptjournal.com This process creates a nutrient-rich, self-heating environment that stimulates intense microbial activity, thereby enhancing the degradation of pollutants. neptjournal.comwtert.org Co-composting is regarded as an efficient method for breaking down recalcitrant compounds into less toxic substances. neptjournal.com The success of this method depends on factors like microbial metabolism, moisture content, temperature, pH, and nutrient availability. neptjournal.com

Thermophilic (high-temperature) conditions during composting can be particularly effective for dioxin degradation. neptjournal.com One study using a co-composting technique with food waste demonstrated a 70% degradation of PCDD/Fs in 49 days. neptjournal.com Another study found a 75% degradation after 42 days of composting. neptjournal.com Compost-amended landfill reactors maintained under hypoxic (low oxygen) conditions have also been shown to effectively reduce PCDD/Fs in contaminated soils. nih.gov The addition of compost can increase the species richness of the soil microbial community, introducing bacteria such as Sedimentibacter and Propionibacterium that are associated with rapid PCDD/F degradation. nih.gov

Physicochemical Remediation Approaches

Physicochemical remediation involves the use of physical and chemical processes to treat contaminated media. For dioxins, thermal treatment methods are the most common and effective approaches. diva-portal.orgclu-in.org

Thermal treatment relies on high temperatures to destroy or separate dioxins from contaminated materials like soil and sediment. clu-in.org

Incineration is a high-temperature destruction technique that is considered the most effective way to destroy dioxins. clu-in.org Operating at temperatures above 1200°C, incineration breaks down organic materials into carbon dioxide and water vapor, while other chemicals are captured in the ash and by pollution control equipment. clu-in.org Research has shown that incineration can achieve a destruction and removal efficiency (DRE) for dioxin exceeding 99.9999%. However, it is an energy-intensive and expensive process. diva-portal.orgclu-in.org There is also a risk of dioxin reformation in the post-combustion zone if conditions are not carefully controlled. ukwin.org.uk

Thermal Desorption is another common thermal method that operates at lower temperatures than incineration, typically between 300°C and 600°C. clu-in.orgresearchgate.net Instead of destroying the contaminants, this process heats the soil to vaporize the dioxins and other organic pollutants. clu-in.org The vaporized contaminants are then collected from the off-gas stream and treated, often by incineration or condensation. clu-in.orgunt.edu A large-scale cleanup project in Vietnam successfully used thermal desorption to treat nearly 95,000 cubic meters of dioxin-contaminated soil by heating it to 335°C. clu-in.org While effective, the formation of new PCDD/Fs can occur during thermal desorption of soils contaminated with precursors like polychlorinated biphenyls (PCBs), though this can be suppressed by adding inhibitors such as calcium oxide. nih.gov

The table below provides a comparison of the two primary thermal treatment methods.

Interactive Data Table: Comparison of Thermal Treatment Methods for Dioxins
Technology Operating Principle Typical Temperature Effectiveness Key Considerations Reference(s)
Incineration Destruction of contaminants at high temperatures. > 1200°C Destruction and Removal Efficiency (DRE) > 99.9999%. High cost, energy-intensive, potential for dioxin reformation. clu-in.org
Thermal Desorption Vaporization of contaminants from soil for collection and treatment. 300°C - 600°C High removal efficiency; used in large-scale projects. Separates rather than destroys; potential for PCDD/F formation from precursors. clu-in.orgunt.edunih.gov

Chemical Dechlorination and Oxidation Techniques

Chemical remediation techniques for 1,2,3,6,8-Pentachlorodibenzo-p-dioxin and other dioxins aim to break down the toxic molecule into less harmful substances. This is primarily achieved through dechlorination, which involves removing chlorine atoms from the dioxin structure, and oxidation, which breaks the molecule's rings.

Reductive dechlorination has been identified as a key transformation pathway. For the closely related isomer 1,2,3,7,8-pentachlorodibenzo-p-dioxin (B131709) (1,2,3,7,8-PeCDD), studies have shown it can be dechlorinated by mixed microbial cultures. nih.govresearchgate.net For instance, a culture containing Dehalococcoides mccartyi strain 195 was found to dechlorinate 1,2,3,7,8-PeCDD to 1,3,7-trichlorodibenzo-p-dioxin (B1604618) (1,3,7-TrCDD) and/or 1,3,8-TrCDD. nih.gov This process notably bypasses the formation of the highly toxic 2,3,7,8-TCDD. nih.govresearchgate.net The rate of this dechlorination can be significantly increased by adding an alternate halogenated substrate like 1,2,3,4-tetrachlorobenzene (B165215) or by raising the temperature. nih.govresearchgate.net

Chemical reagents have also been developed for dechlorination. Early research focused on reagents capable of breaking carbon-halogen bonds, such as a formulation of molten sodium and polyethylene (B3416737) glycol (PEG). This PEG-based approach was studied for its potential to treat dioxin-contaminated soil. Another innovative method for a different isomer, 2,3,7,8-TCDD, involves an integrated hybrid process. This technique uses palladized iron nanoparticles (Pd/nFe) for initial reductive dechlorination under anoxic conditions, which completely breaks down the molecule to dibenzo-p-dioxin (B167043) (DD). nih.gov This non-toxic product is then subjected to oxidative biomineralization using microorganisms like Sphingomonas wittichii RW1. nih.gov

Advanced Oxidation Processes (AOPs) are another set of powerful chemical treatments for persistent organic pollutants like dioxins. gnest.org These methods generate highly reactive radicals that can degrade contaminants. Key AOPs applicable to dioxin remediation include:

Fenton Process: Uses hydrogen peroxide and an iron catalyst to create hydroxyl radicals.

Activated Persulfate: Can be activated by heat to generate sulfate (B86663) radicals for oxidation.

Ozonation: Employs ozone to break down pollutants, a process that is most effective in soils with low moisture and large pore spaces. gnest.org

Photocatalysis: Utilizes a catalyst like titanium dioxide and light to generate oxidizing agents. researchgate.net

The effectiveness of these techniques can be influenced by the specific characteristics of the contaminated medium, such as soil type and the presence of other substances. researchgate.net

Table 1: Summary of Chemical Dechlorination and Oxidation Research Findings
TechniqueTarget Compound(s)Key Findings & EffectivenessReference(s)
Reductive Dechlorination (Microbial)1,2,3,7,8-PeCDDDechlorinated to 1,3,7-TrCDD and/or 1,3,8-TrCDD, avoiding 2,3,7,8-TCDD formation. Rate enhanced by co-substrates and temperature increase. nih.govresearchgate.net
Reductive Dechlorination (Chemical)2,3,7,8-TCDDComplete dechlorination to dibenzo-p-dioxin (DD) using palladized iron nanoparticles (Pd/nFe). nih.gov
Polyethylene Glycol (PEG) DechlorinationDioxinsA formulation with molten sodium was shown to be a successful dehalogenation agent, studied for use on contaminated soil.
Advanced Oxidation Processes (AOPs)General Hydrophobic Contaminants (including Dioxins)Techniques like the Fenton process, activated persulfate, and ozonation are effective for degrading persistent organic pollutants. gnest.org

Physical Separation and Extraction Methods

Soil Washing is a prominent ex-situ remediation technology that uses liquid solvents to remove contaminants. researchgate.net The process involves two primary mechanisms:

Physical Separation: This step leverages the fact that dioxins tend to adsorb onto fine-grained soil particles like clay and silt due to their larger surface area. researchgate.net Techniques such as mechanical stirring, shaking, and froth flotation are used to separate these highly contaminated fine particles from the less contaminated coarse particles (sand and gravel). clu-in.orgresearchgate.net The cleaned, larger particles can often be returned to the site.

Chemical Extraction: This involves using a washing solution to dissolve and remove the dioxins from the soil particles. clu-in.org Because dioxins are hydrophobic, organic solvents demonstrate high removal efficiencies, sometimes up to 99%. clu-in.org Ethanol has been explored as a washing solvent for dioxin removal. researchgate.net Surfactants and caustic agents (like sodium hydroxide) can also be used to leach organic contaminants from the soil. researchgate.net

Solvent Extraction can also be used as a standalone technique. It employs various solvents to solubilize and extract dioxins from the contaminated matrix. nih.gov This is a key step in the analytical process for detecting dioxins and is also applied in remediation. nih.gov Methods can include the use of liquefied petroleum gas or steam distillation. nih.gov

Solid-Phase Extraction (SPE) is another effective method, particularly for aqueous samples like wastewater. biotage.comresearchgate.net In this technique, the water sample is passed through a solid adsorbent material, often in the form of a disk, which traps the dioxin molecules. biotage.com This method allows for the extraction of dioxins from large volumes of water and can achieve very low detection limits. researchgate.net An advantage of automated SPE systems is their ability to handle samples with particulate matter without the clogging issues that affect traditional cartridge systems. biotage.com

Table 2: Physical Separation and Extraction Methods for Dioxin Remediation
MethodPrincipleApplication MediaKey FeaturesReference(s)
Soil Washing (Physical Separation)Separates highly contaminated fine soil particles (silt, clay) from cleaner coarse particles (sand, gravel).Soil, SedimentsReduces the volume of soil requiring further treatment. Techniques include froth flotation and mechanical stirring. clu-in.orgresearchgate.net
Soil Washing (Chemical Extraction)Uses liquid solvents (e.g., organic solvents, surfactants) to dissolve and remove dioxins from soil.Soil, SedimentsOrganic solvents can achieve high removal efficiencies (≤99%). Can be combined with physical separation for better results. clu-in.orgresearchgate.net
Solvent ExtractionUtilizes solvents to solubilize and extract dioxins from a matrix.Soil, Water, WasteCan use liquefied petroleum gas or steam distillation. A common step in both remediation and analytical procedures. nih.gov
Solid-Phase Extraction (SPE)Contaminants in a liquid phase are adsorbed onto a solid phase material.Water, WastewaterEffective for concentrating trace amounts of dioxins from large sample volumes. Automated systems can handle particulate-laden water. biotage.comresearchgate.net

Source Reduction and Control Measures for Dioxin Emissions

The most effective strategy for preventing environmental contamination by this compound and other dioxins is to minimize their formation and release at the source. who.intnih.gov Dioxins are not intentionally produced but are unwanted byproducts of industrial and combustion processes. clu-in.orgepa.gov Significant reductions in dioxin emissions have been achieved through a combination of regulatory actions, improvements in industrial technology, and advanced pollution control measures. nih.govclu-in.org

Key sources of dioxin emissions include:

Industrial processes such as chemical manufacturing and metal processing. tandfonline.com

Combustion processes, especially the incineration of municipal, medical, and hazardous waste. tandfonline.comtandfonline.com

The burning of wood, particularly if it has been treated or contaminated. tandfonline.comenvironment.govt.nz

Fuel combustion in boilers, especially in municipal economies. tandfonline.comresearchgate.net

Primary control measures focus on optimizing the industrial or combustion process itself to prevent dioxin formation. A critical factor is the quality of combustion. tandfonline.com Proper control of combustion parameters to ensure complete and full combustion is paramount. tandfonline.comresearchgate.net This involves maintaining high temperatures (above 850°C, and often over 1000°C for large-scale destruction), ensuring sufficient turbulence, and controlling the cooling of flue gas to prevent the reformation of dioxins. who.intieabioenergy.com Restricting the use of chlorinated precursor chemicals in industrial processes is another effective primary measure. tandfonline.com

Secondary control measures , or post-combustion controls, involve treating the exhaust gases to remove dioxins before they are released into the atmosphere. tandfonline.comieabioenergy.com Modern flue-gas cleaning systems are multi-stage and highly effective. tandfonline.comieabioenergy.com Common components include:

Acid Gas Scrubbing: Uses a lime mixture to neutralize acid gases like sulfur dioxide and hydrogen chloride. ieabioenergy.com

Activated Carbon Injection: Activated carbon is injected into the flue gas stream, where it adsorbs dioxins and other organic compounds. ieabioenergy.com

Particulate Matter Removal: Fabric filters or electrostatic precipitators are used to capture dust and other particulates, which can have dioxins adsorbed to their surfaces. environment.govt.nzieabioenergy.com

Catalytic Reduction: Systems like Selective Catalytic Reduction (SCR), primarily used for nitrogen oxide control, can also significantly decrease dioxin emissions. tandfonline.comieabioenergy.com

Research Gaps and Future Directions in 1,2,3,6,8 Pentachlorodibenzo P Dioxin Studies

Advanced Analytical Techniques for Isomer-Specific Quantification

A primary challenge in studying 1,2,3,6,8-PeCDD is its accurate, isomer-specific quantification in complex environmental and biological samples. Polychlorinated dibenzo-p-dioxins consist of 75 possible congeners, and pentachlorodibenzo-p-dioxins (PeCDDs) alone have 14 isomers. epa.gov The analytical methods must be able to separate and distinguish 1,2,3,6,8-PeCDD from its isomers, which often co-exist in environmental mixtures and have different toxicological potencies.

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for dioxin analysis. nih.govepa.govepa.gov However, achieving complete isomer specificity for all 2,3,7,8-substituted PCDDs on a single gas chromatography column is not always possible. epa.gov For instance, the commonly used DB-5 GC column can provide isomer specificity for 2,3,7,8-TCDD, but separating all toxicologically relevant congeners often requires analysis on a second column with a different polarity (e.g., SP-2331). epa.gov

Future research should focus on the development of novel stationary phases for gas chromatography that can offer superior resolution of PeCDD isomers in a single run. Furthermore, advancements in mass spectrometry, such as tandem MS (MS/MS) techniques, could enhance selectivity and sensitivity, reducing the need for extensive and time-consuming sample cleanup procedures. epa.gov The use of ¹³C-labeled internal standards for each congener is critical for accurate quantification, and ensuring the availability of a specific standard for 1,2,3,6,8-PeCDD is essential for future studies. nih.gov

Analytical TechniquePrincipleKey Features for 1,2,3,6,8-PeCDD AnalysisResearch Gaps/Future Directions
High-Resolution Gas Chromatography (HRGC)Separates volatile compounds based on their interaction with a stationary phase in a long capillary column. nih.govCrucial for separating 1,2,3,6,8-PeCDD from its 13 other PeCDD isomers. epa.govepa.gov Requires specific columns (e.g., DB-5) and often confirmatory columns. epa.govDevelopment of single columns with comprehensive isomer-specific resolution; faster run times.
High-Resolution Mass Spectrometry (HRMS)Measures mass-to-charge ratio with very high accuracy, allowing differentiation of compounds with the same nominal mass. nih.govProvides high selectivity and sensitivity, essential for detecting low concentrations (parts-per-quadrillion) in environmental matrices. nih.govnih.govWider adoption of tandem MS (MS/MS) to reduce matrix interference and improve specificity.
Isotope DilutionUses ¹³C-labeled analogues of the target analytes as internal standards for quantification. nih.govCorrects for analyte losses during sample preparation and analysis, ensuring high accuracy. nih.govEnsuring the commercial availability and affordability of a specific ¹³C-1,2,3,6,8-PeCDD standard.

Elucidation of Specific Biotransformation Pathways in Diverse Organisms

The persistence and bioaccumulation of dioxins are strongly linked to their resistance to metabolic degradation. While it is known that cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2, can metabolize some PCDD congeners, the specific pathways and efficiencies for many isomers, including 1,2,3,6,8-PeCDD, remain largely unknown. nih.gov

Research on the metabolism of the toxic 1,2,3,7,8-PeCDD isomer in rat liver microsomes found that it was oxidized too slowly to definitively identify the responsible P450 isozyme. nih.gov This highlights the metabolic stability of pentachlorinated congeners. Furthermore, studies on the bacterium Sphingomonas wittichii RW1, which can degrade some dioxins, found that it did not transform 1,2,3,7,8-PeCDD, even though it could catabolize a more highly chlorinated hexachlorodibenzo-p-dioxin. nih.govresearchgate.net This underscores the high degree of isomer specificity in microbial degradation.

A significant research gap exists in identifying the specific metabolites of 1,2,3,6,8-PeCDD in various organisms, from microorganisms to vertebrates. Future studies should employ advanced analytical techniques to identify hydroxylated and other metabolic products in exposed organisms. Understanding these pathways is critical for assessing the potential for detoxification versus bioactivation and for accurately modeling the toxicokinetics of this specific congener.

Organism/SystemRelevant PeCDD Isomer StudiedKey FindingImplication/Research Gap for 1,2,3,6,8-PeCDD
Rat Liver Microsomes1,2,3,7,8-PeCDDOxidized too slowly to determine the specific P450 isozyme responsible. nih.govThe biotransformation of 1,2,3,6,8-PeCDD is likely also very slow; its specific metabolic pathway is unknown.
Sphingomonas wittichii RW1 (Bacterium)1,2,3,7,8-PeCDDWas not transformed by the bacterium under experimental conditions. nih.govresearchgate.netMicrobial degradation is highly specific; the potential for microorganisms to degrade 1,2,3,6,8-PeCDD is undetermined and requires investigation.

Further Understanding of Molecular Mechanisms Beyond AhR in Non-Human Systems

The toxicity of dioxins is primarily mediated by their binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. mdpi.comnih.gov The binding of a dioxin molecule to AhR initiates a signaling cascade that alters the expression of numerous genes, leading to a wide range of toxic effects. mdpi.com However, accumulating evidence suggests that not all effects of dioxins can be explained by this classical pathway.

Recent research has identified novel, AhR-independent mechanisms of dioxin action. One significant discovery is the ability of dioxins to bind directly to the extracellular domain of the epidermal growth factor receptor (EGFR), preventing its activation by growth factors and inhibiting downstream signaling. excli.de This represents a completely new mode of action with potential toxicological relevance. excli.de Other non-classical pathways include AhR cross-talk with other signaling systems, such as the estrogen receptor (ER) and NF-κB pathways, and non-genomic effects like the induction of calcium mobilization. mdpi.comnih.gov

Development of Novel and Sustainable Remediation Technologies

The persistence of 1,2,3,6,8-PeCDD in soil and sediment necessitates the development of effective and sustainable remediation technologies. Traditional methods like high-temperature incineration are effective but can be energy-intensive and costly. clu-in.org

Research into novel remediation technologies has yielded several promising sustainable alternatives:

Bioremediation : This approach uses microorganisms to break down contaminants. nih.gov While some bacteria can dechlorinate or degrade certain dioxin congeners, the effectiveness for 1,2,3,6,8-PeCDD is a major research gap. nih.govfrontiersin.org Techniques like bioaugmentation (adding specific microbes) and biostimulation (adding nutrients to encourage native microbes) are being explored. nih.gov

Phytoremediation : This technology uses plants to remove, degrade, or contain contaminants. Certain crops, like zucchini and cucumber, have shown promise in taking up dioxins from the soil. nih.gov

Advanced Chemical/Physical Methods : Novel approaches include the use of high-power ultrasound to destroy dioxin surrogates, which is estimated to be more energy-efficient than thermal methods. nsw.gov.au Other non-thermal technologies being researched include photodegradation with UV light and oxidation using catalysts like titanium dioxide. clu-in.orgresearchgate.net Soil washing with solvents or surfactants is another technique that can reduce the volume of contaminated material requiring treatment.

The key future direction is to move these technologies from laboratory-scale research to field-scale application and to specifically test their efficacy and cost-effectiveness for soils contaminated with 1,2,3,6,8-PeCDD and other less-studied congeners.

Remediation TechnologyPrincipleAdvantagesResearch Gaps for 1,2,3,6,8-PeCDD
Thermal DesorptionHeating soil to vaporize contaminants for collection and treatment. clu-in.orgProven effectiveness for dioxins. clu-in.orgHigh energy consumption and cost. clu-in.org
Bioremediation (e.g., Composting)Utilizes microorganisms to degrade pollutants. nih.govnih.govPotentially lower cost and more sustainable; in-situ application possible. frontiersin.orgDegradation rates are slow; effectiveness is highly congener-specific and unknown for 1,2,3,6,8-PeCDD. clu-in.org
PhytoremediationUse of plants to extract or degrade contaminants. nih.govLow cost, aesthetically pleasing, and environmentally friendly. nih.govSlow process; limited to the root zone; efficacy for 1,2,3,6,8-PeCDD is unstudied.
High-Power UltrasoundUses ultrasonic waves to create conditions that destroy pollutants. nsw.gov.auGreen technology with lower energy consumption and no harmful by-products detected in studies. nsw.gov.auPrimarily tested on surrogates; needs validation with actual dioxin compounds and field-scale testing. nsw.gov.au

Long-Term Environmental Monitoring and Modeling Studies

Understanding the long-term fate and transport of 1,2,3,6,8-PeCDD in the environment is crucial for assessing exposure and risk. This requires sustained monitoring programs and the development of accurate predictive models.

Long-term monitoring of atmospheric PCDD/Fs at background locations has revealed shifts in the dominant congeners over decades, suggesting changes in sources or environmental processing. mdpi.com For instance, one study noted that 1,2,3,7,8-PeCDD became more dominant in recent years of a 16-year monitoring period. mdpi.com Such congener-specific data are vital but currently sparse for 1,2,3,6,8-PeCDD across different environmental compartments (air, water, soil, biota). nih.gov

Environmental fate models, such as fugacity-based multimedia models and the CalTOX model, are used to predict how chemicals are distributed and persist in the environment. nih.govca.gov The accuracy of these models is highly dependent on the quality of the input parameters, which include chemical-specific properties like water solubility, vapor pressure, and partition coefficients (e.g., octanol-water partition coefficient, Kₒₗ). ca.gov A significant research gap is the lack of empirically determined, high-quality physico-chemical data for 1,2,3,6,8-PeCDD. Often, these values are estimated, which introduces uncertainty into the models. ca.gov Future research must prioritize the precise measurement of these properties to improve the reliability of environmental modeling and risk assessments for this congener.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 1,2,3,6,8-pentachlorodibenzo-p-dioxin in environmental or biological samples?

  • Methodology : Use gas chromatography-tandem mass spectrometry (GC-MS/MS) with isotope dilution for high sensitivity and specificity. For isomer differentiation, employ high-resolution mass spectrometry (HRMS) to resolve co-eluting congeners.
  • Key Parameters : Optimize separation using DB-5ms or equivalent columns. Validate limits of quantification (LOQs) via signal-to-noise ratios (S/N ≥ 3:1) at characteristic ions (e.g., m/z 356–358 for pentachlorinated congeners). Calibrate with certified reference materials (CRMs) for accuracy .
  • Data Contradictions : Cross-check results with EPA Method 1613 or 8290 protocols to address matrix interference, especially in lipid-rich samples where co-extractives may suppress ionization .

Q. How is the toxic equivalency factor (TEF) assigned to this compound, and how does it contribute to total toxic equivalency (TEQ) calculations?

  • Methodology : TEF values are derived from comparative in vitro (e.g., aryl hydrocarbon receptor [AhR] binding) and in vivo toxicity assays (e.g., rodent lethality, enzyme induction). While 1,2,3,7,8-pentachlorodibenzo-p-dioxin shares TCDD’s TEF (1.0), the 1,2,3,6,8 isomer likely has a lower TEF due to reduced lateral chlorination.
  • TEQ Calculation : Multiply congener-specific concentrations by their TEFs and sum contributions. For example, if 1,2,3,6,8-PeCDD has a TEF of 0.01, a concentration of 10 pg/g lipid would contribute 0.1 pg TEQ/g lipid .

Advanced Research Questions

Q. What experimental designs are critical for resolving isomer-specific toxicity differences between 1,2,3,6,8-PeCDD and 1,2,3,7,8-PeCDD?

  • Methodology :

  • In Vivo Studies : Use TCDD-susceptible rat strains (e.g., Long-Evans) to compare LD50 values and dose-response curves. Monitor hepatic CYP1A1 induction and thymic atrophy as endpoints .
  • In Silico Modeling : Apply density functional theory (DFT) to compare molecular docking efficiency with AhR, focusing on chlorine substitution patterns’ steric and electronic effects .
    • Data Gaps : Few studies address 1,2,3,6,8-PeCDD’s toxicokinetics. Prioritize comparative tissue distribution studies using radiolabeled analogs .

Q. How do environmental persistence and bioaccumulation patterns of 1,2,3,6,8-PeCDD compare to other pentachlorinated dioxins?

  • Methodology :

  • Environmental Monitoring : Analyze congener-specific half-lives in soil/water using EPA Method 613. Prioritize regions with historical chlorophenol production, a known source of mixed dioxin isomers .
  • Bioaccumulation Factors : Measure lipid-adjusted concentrations in apex predators (e.g., fish, birds) via GC-HRMS. Correlate with octanol-water partition coefficients (log Kow) to predict persistence .
    • Contradictions : Lower chlorination symmetry in 1,2,3,6,8-PeCDD may reduce biomagnification compared to 1,2,3,7,8-PeCDD, but field data are sparse .

Methodological Challenges and Solutions

Q. What are the key challenges in quantifying 1,2,3,6,8-PeCDD in complex matrices, and how can they be mitigated?

  • Challenges :

  • Co-elution with other pentachlorinated isomers (e.g., 1,2,3,7,8-PeCDD) during GC analysis.
  • Matrix effects in biological samples (e.g., serum lipids, plant tissues).
    • Solutions :
  • Use orthogonal MS/MS transitions (e.g., m/z 356 → 258) to enhance specificity.
  • Apply acid silica gel cleanup to remove lipids and polar interferences .
  • Validate recovery rates using isotopically labeled internal standards (e.g., ¹³C₁₂-1,2,3,6,8-PeCDD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.